PKC Activation: 1,3-DiC8 as a 'Poor' Activator Compared to 1,2-DiC8
The primary functional distinction between 1,3-dioctanoylglycerol (1,3-DiC8) and 1,2-dioctanoylglycerol (1,2-DiC8) lies in their capacity to activate protein kinase C (PKC). 1,3-DiC8 is explicitly characterized as a poor activator of PKC, whereas 1,2-DiC8 functions as a direct PKC activator [1][2]. This differential PKC activation profile is the mechanistic basis for the compound's utility in dissecting PKC-independent signaling pathways.
| Evidence Dimension | Direct stimulation of arachidonate mobilization (PKC-dependent effect) |
|---|---|
| Target Compound Data | At 5-10 µM, does NOT directly stimulate arachidonate mobilization [1]. |
| Comparator Or Baseline | 1,2-dioctanoylglycerol (1,2-DiC8): At 5-10 µM, directly stimulates [3H]arachidonate mobilization [1]. |
| Quantified Difference | Qualitative difference; 1,3-DiC8 lacks direct stimulatory effect at concentrations where 1,2-DiC8 is active [1]. |
| Conditions | Human neutrophils, measurement of [3H]arachidonate mobilization [1]. |
Why This Matters
This property enables researchers to isolate PKC-independent effects of DAGs in cellular signaling, a critical control not possible with PKC-activating analogs like 1,2-DiC8 or OAG [1][2].
- [1] Rosenthal, M. D., Lattanzio, K. S., & Franson, R. C. (1993). 1,3-Dioctanoylglycerol modulates arachidonate mobilization in human neutrophils and its inhibition by PGBx: evidence of a protein-kinase-C-independent role for diacylglycerols in signal transduction. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1177(1), 79-86. View Source
- [2] Murthy, M., Rao, G. H. R., & Reddy, S. (1994). 1,3-Dioctanoylglycerol (1,3-DiC8) is as effective as 1,2-dioctanoylglycerol (1,2-DiC8) in priming phospholipase A2 activation in human platelets and neutrophils. Biochemical Medicine and Metabolic Biology, 52(2), 89-96. View Source
